molecular formula C10H14ClN3O2 B14377285 N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea CAS No. 88012-50-4

N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea

Cat. No.: B14377285
CAS No.: 88012-50-4
M. Wt: 243.69 g/mol
InChI Key: ZIVULNFCXAGMAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea is an organic compound that features a urea moiety attached to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea typically involves the reaction of 3-chloro-4-methoxyaniline with ethylene urea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. The raw materials are sourced in bulk, and the reaction conditions are carefully monitored to maintain consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro derivative, while reduction may yield an amine derivative.

Scientific Research Applications

N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-Chloro-4-methoxyanilino)ethyl]carbamate
  • N-[2-(3-Chloro-4-methoxyanilino)ethyl]thiourea

Uniqueness

N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for specific applications that similar compounds may not be able to achieve.

Properties

CAS No.

88012-50-4

Molecular Formula

C10H14ClN3O2

Molecular Weight

243.69 g/mol

IUPAC Name

2-(3-chloro-4-methoxyanilino)ethylurea

InChI

InChI=1S/C10H14ClN3O2/c1-16-9-3-2-7(6-8(9)11)13-4-5-14-10(12)15/h2-3,6,13H,4-5H2,1H3,(H3,12,14,15)

InChI Key

ZIVULNFCXAGMAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NCCNC(=O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.